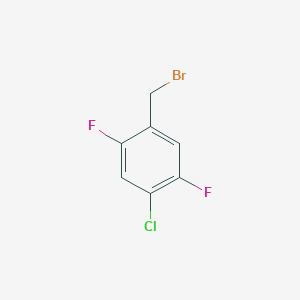

1-(Bromomethyl)-4-chloro-2,5-difluorobenzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-4-chloro-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSFCZCGSJARIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695107 | |

| Record name | 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945262-21-5 | |

| Record name | 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Bromomethyl)-4-chloro-2,5-difluorobenzene CAS number

An In-Depth Technical Guide to Halogenated Benzyl Bromides for Advanced Pharmaceutical Synthesis

A Senior Application Scientist's Field Guide to 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene and its Isomeric Analogs: Properties, Synthesis, and Strategic Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them crucial for constructing complex molecular architectures. Among these, substituted benzyl bromides are particularly valuable as versatile electrophilic reagents for introducing key structural motifs.

This guide focuses on the technical intricacies of this compound and its closely related isomers. While a specific CAS number for this compound is not readily found in major chemical databases, this is not uncommon for novel or less-commercialized compounds. However, a wealth of data exists for its structural isomers, which are commercially available and widely used in research and development. This guide will use these isomers as primary examples to provide a comprehensive understanding of this class of compounds. For instance, the isomer 1-bromo-4-(chloromethyl)-2,5-difluorobenzene is registered under CAS number 1341660-62-5[1]. This document will provide researchers, scientists, and drug development professionals with a deep dive into the synthesis, properties, applications, and safe handling of these potent chemical intermediates.

Physicochemical Properties and Structural Analysis

The precise substitution pattern of halogens on the benzene ring significantly influences the physicochemical properties and reactivity of the bromomethyl group. The interplay of inductive and resonance effects of the fluorine and chlorine atoms modulates the electrophilicity of the benzylic carbon, impacting reaction kinetics and substrate scope.

Below is a comparative table of properties for various isomers of chlorodifluorobenzyl bromide and related compounds. This data is essential for designing reaction conditions and for the purification of products.

| Property | 1-(Bromomethyl)-4-chloro-2-fluorobenzene | 1-Bromomethyl-3,5-difluorobenzene | 1,4-bis(bromomethyl)-2,5-difluorobenzene |

| CAS Number | 71916-82-0[2] | 141776-91-2[3] | 35335-08-1[4] |

| Molecular Formula | C₇H₅BrClF | C₇H₅BrF₂ | C₈H₆Br₂F₂ |

| Molecular Weight | 223.47 g/mol [2] | 207.03 g/mol | 299.94 g/mol [4] |

| Boiling Point | 96-98 °C at 15 mmHg[2] | 65 °C at 4.5 mmHg[3] | Not available |

| Density | 1.654 g/cm³ (Predicted)[2] | 1.6 g/mL at 25 °C[3] | Not available |

| Refractive Index | n20/D 1.5680[2] | n20/D 1.521[3] | Not available |

| Flash Point | 96-98°C/15mm[2] | 81 °C / 177.8 °F | Not available |

Synthesis and Mechanistic Considerations

The synthesis of substituted benzyl bromides typically involves the radical bromination of the corresponding substituted toluene. This process is often initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source. The choice of solvent is critical to the success of the reaction, with non-polar solvents like carbon tetrachloride or cyclohexane being common.

Experimental Protocol: Radical Bromination of a Substituted Toluene

This protocol provides a general procedure for the synthesis of a bromomethyl-chlorodifluorobenzene derivative from the corresponding toluene precursor.

1. Reagents and Materials:

-

Substituted chlorodifluorotoluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.02 eq)

-

Carbon tetrachloride (or suitable non-polar solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Reaction flask with reflux condenser and magnetic stirrer

-

UV lamp (optional)

2. Procedure:

-

To a dry reaction flask, add the substituted chlorodifluorotoluene and carbon tetrachloride.

-

Add N-bromosuccinimide and AIBN to the solution.

-

Heat the reaction mixture to reflux (around 77°C for carbon tetrachloride) and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography.

Reaction Workflow Diagram

Caption: Key hazard and safety information for halogenated benzyl bromides.

Conclusion

While the specific compound this compound may not be a common article of commerce, its isomers and related analogs are of significant importance in the fields of drug discovery, agrochemicals, and materials science. A thorough understanding of their synthesis, properties, and safe handling is crucial for any researcher working with these versatile chemical building blocks. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this class of compounds in advanced scientific research.

References

- 1-broMo-4-(chloroMethyl)-2,5-difluorobenzene | 1341660-62-5 - ChemicalBook. (n.d.).

- Benzene, 1-(broMoMethyl)-4-chloro-2-fluoro- - ChemBK. (2024-04-09).

- 1-bromomethyl-3,5-difluoro-benzene, CAS No. 141776-91-2 - iChemical. (n.d.).

- 1-(Bromomethyl)-2-chloro-4-fluorobenzene | C7H5BrClF | CID 2725062 - PubChem. (n.d.).

- 1,4-bis(bromomethyl)-2,5-difluorobenzene - LookChem. (n.d.).

- 1-(bromomethyl)-5-chloro-2,4-difluorobenzene - AOBChem USA. (n.d.).

- 2090530-74-6|1-Bromo-4-(bromomethyl)-3-chloro-2-fluorobenzene - BLDpharm. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024-03-27).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009-09-26).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009-09-26).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-10).

- SAFETY DATA SHEET - Fisher Scientific. (2021-12-24).

- 2090352-00-2|1-(bromomethyl)-2,5-difluoro-4-iodobenzene - BLDpharm. (n.d.).

- 1805526-51-5 | 1-(Bromomethyl)-2-chloro-3,4-difluorobenzene | ChemScene. (n.d.).

- 1-Bromo-2,4-difluorobenzene 98 348-57-2 - Sigma-Aldrich. (n.d.).

- Process for preparing chloro-difluorobenzene - European Patent Office - EP 0447259 A1 - Googleapis.com. (n.d.).

- 4-(Bromomethyl)-1,2-difluorobenzene | C7H5BrF2 | CID 581436 - PubChem. (n.d.).

- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).

- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).

- 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene | 1275557-33-9 | ABC55733. (n.d.).

Sources

An In-depth Technical Guide to 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(bromomethyl)-4-chloro-2,5-difluorobenzene and its closely related isomer, 1-(bromomethyl)-5-chloro-2,4-difluorobenzene. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its isomer (CAS No. 915409-64-2) to provide insights into its characteristics, handling, and potential applications. This approach is taken to provide the most valuable and relevant information to researchers and scientists who can appreciate the nuances of isomeric chemistry.

Chemical Identity and Physical Properties

Table 1: Physicochemical Properties of 1-(Bromomethyl)-5-chloro-2,4-difluorobenzene (CAS No. 915409-64-2)

| Property | Value | Source |

| CAS Number | 915409-64-2 | [1] |

| Molecular Formula | C₇H₄BrClF₂ | [1][2] |

| Molecular Weight | 241.46 g/mol | [2] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid. | Inferred from similar compounds |

| Purity | 95% | [1] |

It is crucial for researchers to conduct their own analytical characterization to determine the specific properties of this compound for their applications.

Structural Elucidation

The chemical structure of these isomers is key to their reactivity and function. The positioning of the bromine, chlorine, and fluorine atoms on the benzene ring influences the electrophilicity of the benzylic carbon and the overall electronic properties of the molecule.

Figure 1: Chemical structures of the two isomers.

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions are paramount. The safety data for 1-(bromomethyl)-5-chloro-2,4-difluorobenzene (CAS 915409-64-2) provides a strong indication of the hazards associated with this class of chemicals.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling Protocol:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles and a face shield.[2]

-

Lab Coat: A standard lab coat is required.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

-

Reactivity and Synthetic Applications

Benzyl bromides are versatile reagents in organic synthesis, primarily due to the lability of the carbon-bromine bond, which is activated by the adjacent benzene ring. This makes them excellent electrophiles for nucleophilic substitution reactions.

Figure 2: General nucleophilic substitution pathway.

The electron-withdrawing nature of the fluorine and chlorine atoms on the benzene ring is expected to increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.[3] This enhanced reactivity is a key consideration for reaction design. Common nucleophiles that react with benzyl bromides include alcohols, amines, thiols, and cyanide, leading to the formation of ethers, amines, thioethers, and nitriles, respectively.

Experimental Protocol: General Nucleophilic Substitution

This protocol provides a general framework for reacting this compound with a nucleophile. The specific conditions (solvent, temperature, reaction time) will need to be optimized for each specific nucleophile.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in a suitable aprotic solvent (e.g., DMF, acetonitrile, or THF).

-

Addition of Base (if necessary): If the nucleophile is an alcohol or thiol, add a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) to deprotonate it and increase its nucleophilicity. Stir for 15-30 minutes.

-

Addition of Benzyl Bromide: Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature or 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not available, researchers can anticipate the following characteristic signals in their analytical data:

-

¹H NMR: A characteristic singlet for the benzylic protons (-CH₂Br) would be expected in the range of 4.5-5.0 ppm. The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-8.0 ppm), with coupling patterns influenced by the fluorine and chlorine substituents.

-

¹³C NMR: The benzylic carbon signal would appear around 30-35 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom and one chlorine atom.

Conclusion

This compound and its isomers are valuable building blocks for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. While a comprehensive dataset for the title compound is not yet publicly available, the information provided in this guide, based on a closely related isomer and the general reactivity of benzyl bromides, offers a solid foundation for researchers to handle and utilize this compound safely and effectively in their work. As with any chemical, thorough characterization and adherence to safety protocols are essential.

References

Sources

An In-depth Technical Guide to 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(bromomethyl)-4-chloro-2,5-difluorobenzene, a key halogenated aromatic hydrocarbon intermediate in organic synthesis and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, its characteristic reactivity, and its strategic applications in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a versatile building block whose utility is derived from its unique substitution pattern on the benzene ring. The presence of a reactive benzylic bromide, along with chloro and difluoro substituents, allows for precise chemical modifications, making it a valuable precursor in multi-step synthetic pathways.

A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound and Related Isomers

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₄BrClF₂ | [1] |

| Molecular Weight | 241.46 g/mol | [1] |

| CAS Number | 159266-39-2 (Isomer specific) | N/A |

| Appearance | Expected to be a solid or liquid at room temperature | N/A |

| Related Isomer: 1-(Bromomethyl)-4-chloro-2-fluorobenzene | ||

| Molecular Formula | C₇H₅BrClF | [2] |

| Molar Mass | 223.47 g/mol | [2] |

| Boiling Point | 96 °C | [2] |

| Flash Point | 96-98°C/15mm | [2] |

| Related Isomer: 1-Bromo-4-chloro-2,5-difluorobenzene | ||

| CAS Number | 172921-33-4 | [3] |

| Physical Form | Solid | [3] |

| Purity | 97% | [3] |

Synthesis Protocol: Free-Radical Bromination

The synthesis of this compound is most commonly achieved through the free-radical bromination of the corresponding toluene derivative, 1-chloro-2,5-difluoro-4-methylbenzene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Mechanistic Rationale

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is the preferred method. The generally accepted Goldfinger mechanism posits that NBS serves to maintain a low, constant concentration of molecular bromine (Br₂).[4] The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radical abstracts a hydrogen atom from the benzylic position of the toluene substrate, forming a resonance-stabilized benzylic radical. This radical then reacts with molecular bromine to yield the desired product and a bromine radical, which continues the chain reaction.[4]

Experimental Workflow

The following diagram outlines the key steps in the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2,5-difluoro-4-methylbenzene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, 0.02-0.05 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the temperature. The reaction can be initiated and accelerated by irradiation with a UV lamp.[5]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by water and brine.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

-

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery stems from the high reactivity of the benzylic bromide group. This group is an excellent electrophile and readily undergoes nucleophilic substitution reactions (Sₙ1 and Sₙ2) with a wide range of nucleophiles.[6]

Nucleophilic Substitution Reactions

The benzylic carbon is susceptible to attack by nucleophiles such as amines, alcohols, thiols, and carbanions. This reactivity allows for the facile introduction of the substituted phenyl ring into a larger molecular scaffold, a common strategy in the synthesis of biologically active compounds. For instance, reaction with primary or secondary amines leads to the formation of substituted benzylamines, which are common structural motifs in many pharmaceutical agents.

Role as a Synthetic Intermediate

The presence of fluorine and chlorine atoms on the aromatic ring significantly influences the electronic properties of the molecule and can enhance the metabolic stability and binding affinity of a drug candidate. Therefore, this compound serves as a key building block for introducing this specifically halogenated moiety into potential drug molecules, such as kinase inhibitors and other targeted therapies.

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of 4.5-5.0 ppm. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon at a characteristic chemical shift. The aromatic carbons will exhibit splitting due to carbon-fluorine couplings (¹JCF, ²JCF, etc.), which can be used to confirm the substitution pattern.[7]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands. Key expected peaks include:

-

C-H stretching of the aromatic ring (3100-3000 cm⁻¹).[8]

-

C-H stretching of the methylene group.

-

C=C stretching of the aromatic ring (1600-1400 cm⁻¹).[8]

-

C-Br stretching vibration (690-515 cm⁻¹).[9]

-

C-F stretching vibrations, which are typically strong and found in the 1300-1000 cm⁻¹ region.[10]

-

C-Cl stretching vibration (850-550 cm⁻¹).[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺). A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[11] Common fragmentation patterns include the loss of a bromine radical (M⁺ - Br) and a chlorine radical (M⁺ - Cl), as well as the cleavage of the bromomethyl group to form a stable tropylium-like cation.[12]

Safety, Handling, and Disposal

This compound, like other benzylic bromides, is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and mucous membranes.[13] Use chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and amines.[6][14] It may be sensitive to light and moisture.[6]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a strategically important synthetic intermediate. Its unique combination of a reactive benzylic bromide and a polyhalogenated aromatic ring makes it a valuable tool for medicinal chemists. The detailed synthetic protocol and understanding of its reactivity and spectroscopic properties provided in this guide serve as a comprehensive resource for researchers in the fields of organic synthesis and drug discovery.

References

-

ChemBK. Benzene, 1-(broMoMethyl)-4-chloro-2-fluoro-. [Link]

-

INCHEM. ICSC 1225 - BENZYL BROMIDE. [Link]

-

ResearchGate. 1H-NMR and 13C-NMR Spectra. [Link]

-

LookChem. 1,4-bis(bromomethyl)-2,5-difluorobenzene. [Link]

-

AOBChem USA. 1-(bromomethyl)-5-chloro-2,4-difluorobenzene. [Link]

-

Zenodo. Copies of 1H, 13C, 19F NMR spectra. [Link]

-

PubChem. 4-(Bromomethyl)-1,2-difluorobenzene. [Link]

-

PubChem. 1-(Bromomethyl)-4-chlorobenzene. [Link]

-

PubChem. 1-(Bromomethyl)-2-chloro-4-fluorobenzene. [Link]

-

Matrix Fine Chemicals. 1-(BROMOMETHYL)-3,5-DIFLUOROBENZENE | CAS 141776-91-2. [Link]

-

PubChem. 1-Bromo-5-chloro-2,4-difluorobenzene. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

ResearchGate. Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

PubChem. 1-Bromo-3-chloro-2,4-difluorobenzene. [Link]

-

National Institutes of Health. Bromine radical as a visible-light-mediated polarity-reversal catalyst. [Link]

-

YouTube. NBS: Radical Bromination. [Link]

-

NIST WebBook. 1-Chloro-2,5-difluorobenzene. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Google Patents. Process for preparing chloro-difluorobenzene - EP 0447259 A1.

-

National Institutes of Health. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-chloro-. [Link]

-

National Institutes of Health. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. [Link]

-

UOCHB. Table of Characteristic IR Absorptions. [Link]

-

Newera-spectro. Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. [Link]

-

Beilstein Journals. BJOC - Search Results. [Link]

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

Sources

- 1. 1-broMo-4-(chloroMethyl)-2,5-difluorobenzene | 1341660-62-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 1-Bromo-4-chloro-2,5-difluorobenzene | 172921-33-4 [sigmaaldrich.com]

- 4. newera-spectro.com [newera-spectro.com]

- 5. researchgate.net [researchgate.net]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. westliberty.edu [westliberty.edu]

- 14. msds.nipissingu.ca [msds.nipissingu.ca]

An In-depth Technical Guide to 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene: A Versatile Fluorinated Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Molecular Design

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a paramount tool for fine-tuning molecular properties.[1][2] Fluorine's unique characteristics—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[3][4] This has led to a surge in the development and application of fluorinated building blocks, which serve as key intermediates in the synthesis of novel pharmaceuticals and advanced materials.[5][6][7]

1-(Bromomethyl)-4-chloro-2,5-difluorobenzene stands as a testament to this paradigm. This poly-substituted aromatic compound combines the reactive handle of a benzylic bromide with the unique electronic and steric properties imparted by its chloro and difluoro substituents. The presence of multiple halogens on the benzene ring creates a distinct electronic environment, influencing the reactivity of the bromomethyl group and offering a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the structure, synthesis, reactivity, and potential applications of this compound, with a focus on its utility for professionals in drug discovery and development.

Physicochemical and Structural Properties

While a definitive CAS number for this compound is not consistently reported in public databases, its structural isomer, 1-(Bromomethyl)-4-chloro-2-fluorobenzene, is registered under CAS number 71916-82-0.[8] For the purpose of this guide, we will focus on the target molecule as defined by its IUPAC name.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClF₂ | PubChem |

| Molecular Weight | 239.46 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| SMILES | C1=C(C(=CC(=C1F)Cl)F)CBr | PubChem |

| InChI Key | HBSFCZCGSJARIR-UHFFFAOYSA-N | PubChem |

The structure of this compound presents a fascinating interplay of electronic effects. The two fluorine atoms and the chlorine atom are strong electron-withdrawing groups, which decrease the electron density of the aromatic ring. This has significant implications for both the reactivity of the ring itself towards electrophilic aromatic substitution and the reactivity of the benzylic bromide group.

Synthesis of this compound

The most probable synthetic route to this compound is through the free-radical bromination of the corresponding methyl-substituted precursor, 1-chloro-2,5-difluoro-4-methylbenzene. This reaction is a cornerstone of organic synthesis for the installation of a bromine atom at a benzylic position.

Reaction Principle: Free-Radical Halogenation

Free-radical halogenation of benzylic positions typically proceeds via a chain mechanism involving three key steps: initiation, propagation, and termination. The reaction is usually initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination as it provides a low, constant concentration of bromine, which helps to suppress competing electrophilic aromatic bromination.

Caption: Generalized mechanism of free-radical benzylic bromination.

Experimental Protocol: A Representative Procedure

While a specific protocol for this compound is not available in the cited literature, the following is a representative experimental procedure for the benzylic bromination of a substituted toluene using N-bromosuccinimide (NBS) and a radical initiator. This protocol should be adapted and optimized for the specific substrate.

Materials:

-

1-chloro-2,5-difluoro-4-methylbenzene (starting material)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexanes and Ethyl Acetate for purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2,5-difluoro-4-methylbenzene (1.0 eq.) in CCl₄.

-

Reagent Addition: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.) to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The reaction is often accompanied by the formation of succinimide, which will float on top of the CCl₄.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Self-Validation: The progress of the reaction and the purity of the final product should be rigorously monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of a new spot on the TLC plate and a molecular ion peak in the GC-MS corresponding to the mass of the product are indicative of a successful reaction.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the benzylic bromide group in nucleophilic substitution reactions.[9] The benzylic carbon is electrophilic and susceptible to attack by a wide range of nucleophiles.[10]

Nucleophilic Substitution Reactions

The general scheme for a nucleophilic substitution reaction with this compound is as follows:

References

- 1. rsc.org [rsc.org]

- 2. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 3. 1-(Bromomethyl)-2-chloro-4-fluorobenzene | C7H5BrClF | CID 2725062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. nbinno.com [nbinno.com]

- 8. chembk.com [chembk.com]

- 9. apicule.com [apicule.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

1-(Bromomethyl)-4-chloro-2,5-difluorobenzene is a strategically designed halogenated aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. The convergence of a reactive benzylic bromide handle with the unique physicochemical properties conferred by a polychlorofluoro-substituted benzene ring makes this molecule a valuable intermediate for constructing complex molecular architectures. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability, while the chlorine atom and the bromomethyl group provide orthogonal sites for synthetic modification.[1][2][3][4][5] This technical guide provides an in-depth analysis of the compound's properties, presents a robust, mechanistically-grounded synthetic pathway, explores its key chemical transformations, and outlines its applications in drug development. A comprehensive overview of safety and handling protocols is also provided to ensure its effective and safe utilization in a research setting.

Introduction

The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

The incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry.[2] Its unique properties—high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond—allow for the subtle modulation of a molecule's physicochemical and pharmacokinetic profiles.[4] Strategically placed fluorine atoms can block sites of metabolic oxidation, lower the pKa of nearby functional groups, and alter molecular conformation to enhance binding to biological targets.[1][3][4] These modifications often translate into improved potency, selectivity, metabolic stability, and bioavailability.[1][3] Consequently, the use of pre-functionalized, fluorinated building blocks remains a dominant and efficient strategy in drug discovery.[2]

Profile of this compound

This compound is a highly functionalized aromatic intermediate. Its utility is derived from three key structural features:

-

The Benzylic Bromide: This group is a potent electrophile, making it an excellent handle for introducing the substituted benzyl moiety via nucleophilic substitution or cross-coupling reactions.

-

Difluoro Substitution: The fluorine atoms at the 2- and 5-positions significantly influence the electronic nature of the aromatic ring, impacting reactivity and providing sites for potential hydrogen bonding or other non-covalent interactions in a drug-receptor complex.

-

Chloro Substitution: The chlorine atom at the 4-position offers an additional site for modification, potentially through cross-coupling reactions under conditions orthogonal to those used for the benzylic bromide. It also contributes to the overall lipophilicity and electronic character of the molecule.

This combination of features makes the title compound a powerful tool for systematically exploring structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties and Identification

The precise physicochemical and spectroscopic properties are critical for reaction monitoring, purification, and final compound validation. While a specific CAS number for the title compound is not widely cataloged, its properties can be reliably predicted based on its structure and comparison to closely related isomers.

| Property | Value / Description | Source / Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not broadly assigned. Isomer 1-(Bromomethyl)-5-chloro-2,4-difluorobenzene is CAS 915409-64-2.[6] | - |

| Molecular Formula | C₇H₄BrClF₂ | - |

| Molecular Weight | 241.46 g/mol | - |

| Appearance | Predicted to be a colorless to light yellow liquid or low-melting solid. | Analogy to similar benzyl bromides. |

| ¹H NMR | Expected singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.7 ppm. Two aromatic protons will appear as complex multiplets due to H-F and H-H coupling. | Standard Chemical Shifts |

| ¹³C NMR | Expected signal for the benzylic carbon around δ 30-35 ppm. Aromatic carbons will show complex splitting patterns due to C-F coupling. | Standard Chemical Shifts |

| ¹⁹F NMR | Two distinct signals are expected for the non-equivalent fluorine atoms, each showing coupling to aromatic protons and to each other. | - |

| Mass Spectrometry | Characteristic isotopic pattern for Br/Cl (M, M+2, M+4 peaks). | - |

Synthesis and Mechanistic Considerations

A logical and efficient synthesis of this compound relies on established, high-yielding transformations. The most direct approach involves the benzylic bromination of the corresponding toluene precursor.

Proposed Retrosynthetic Pathway

The retrosynthetic analysis identifies 4-chloro-2,5-difluorotoluene as the key immediate precursor, which itself can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Chloro-2,5-difluorotoluene

This precursor can be prepared via a Sandmeyer-type reaction from 5-chloro-2-methylaniline. A known method involves diazotization followed by thermal decomposition in the presence of a fluoride source.[7]

-

Diazotization: 5-chloro-2-methylaniline is dissolved in anhydrous hydrofluoric acid at a low temperature (e.g., 0-5 °C).

-

A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium fluoride salt.

-

Causality: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. Anhydrous HF serves as both the solvent and the fluoride source.

-

-

Thermolysis: The reaction mixture is then gently warmed (e.g., to room temperature or slightly above) to induce thermal decomposition of the diazonium salt, which releases nitrogen gas and forms the desired 4-chloro-2,5-difluorotoluene.[7]

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography.

Step 2: Radical Bromination to this compound

This transformation selectively brominates the benzylic position of the toluene precursor.

Caption: Workflow for benzylic bromination.

Protocol:

-

Setup: To a solution of 4-chloro-2,5-difluorotoluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or a more environmentally benign alternative like supercritical CO₂) in a round-bottom flask, add N-bromosuccinimide (NBS, 1.05-1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~0.02 eq).[8]

-

Causality: NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine radicals, minimizing side reactions like aromatic bromination. AIBN initiates the radical chain reaction upon thermal decomposition.

-

-

Reaction: The mixture is heated to reflux (typically ~77 °C for CCl₄) and irradiated with a light source (e.g., a 250W lamp) to facilitate the reaction. Progress is monitored by TLC or GC-MS.

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Chemical Reactivity and Synthetic Utility

Nucleophilic Substitution (Sₙ2 Reactions)

The primary utility of the title compound lies in its susceptibility to Sₙ2 reactions. The electron-withdrawing nature of the halogenated ring enhances the electrophilicity of the benzylic carbon, making it highly reactive towards a wide range of nucleophiles.

-

O-Alkylation: Reaction with alcohols or phenols under basic conditions (e.g., NaH, K₂CO₃) yields ethers.

-

N-Alkylation: Primary and secondary amines readily displace the bromide to form the corresponding benzylamines.

-

S-Alkylation: Thiols react efficiently to produce thioethers.

These reactions are fundamental for integrating the 4-chloro-2,5-difluorobenzyl motif into larger molecules.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Benzylic bromides are effective substrates for Suzuki-Miyaura cross-coupling reactions, enabling the formation of diarylmethanes, which are prevalent structures in bioactive molecules.[9][10][11]

Caption: Suzuki-Miyaura coupling of the title compound.

Detailed Protocol for Suzuki-Miyaura Coupling:

-

Reagent Preparation: In a microwave vial, combine the arylboronic acid (1.5 eq), this compound (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and the ligand JohnPhos (10 mol%).[9]

-

Causality: A strong base like K₂CO₃ is required for the transmetalation step. Bulky, electron-rich phosphine ligands like JohnPhos are highly effective for coupling sp³-hybridized electrophiles by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

-

-

Reaction Execution: Add anhydrous dimethylformamide (DMF) to the vial. Seal the vial and heat it in a microwave reactor to 140 °C for 20-30 minutes.[9]

-

Causality: Microwave irradiation accelerates the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.

-

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to yield the diarylmethane product.

Applications in Drug Discovery

The unique substitution pattern of this compound makes it a valuable building block for several therapeutic areas.

-

Kinase Inhibitors: The diarylmethane scaffolds produced via Suzuki coupling are common cores for various kinase inhibitors. The fluorinated ring can occupy hydrophobic pockets and form specific interactions within the ATP-binding site.

-

CNS-Active Agents: The strategic use of fluorine can increase lipophilicity and modulate pKa, properties that are critical for penetration of the blood-brain barrier.[1]

-

Antiviral and Anticancer Agents: Halogenated aromatic moieties are present in numerous approved drugs in these classes. This building block allows for the rapid generation of analogs to optimize potency and pharmacokinetic properties.[3]

Safety, Handling, and Storage

This compound, like other benzyl bromides, is a hazardous chemical that must be handled with appropriate precautions. It is classified as a lachrymator (a substance that irritates the eyes and causes tearing).[12][13]

| Hazard Category | Description and Precautions |

| GHS Pictograms | |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[14] H335: May cause respiratory irritation.[15] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles or a face shield, disposable nitrile gloves, and a flame-retardant lab coat. All handling must be performed in a certified chemical fume hood.[12][16] |

| Handling & Storage | Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[13] The compound may be light and moisture sensitive.[13][15] Store away from strong oxidizing agents.[13] |

| First Aid Measures | Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[15][16] Skin: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13][16] Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][16] |

| Spill & Disposal | Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[13] Dispose of waste in accordance with local, state, and federal regulations. |

Conclusion

This compound is a high-value, multifunctional building block with significant potential for accelerating research in drug discovery and materials science. Its well-defined reactivity, particularly at the benzylic bromide position, allows for its predictable and efficient incorporation into complex molecular targets. The strategic placement of chlorine and fluorine atoms provides a powerful tool for fine-tuning the electronic, steric, and pharmacokinetic properties of lead compounds. By adhering to the synthetic protocols and safety guidelines detailed in this guide, researchers can effectively leverage this versatile intermediate to advance their scientific objectives.

References

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Link]

-

Yadav, R., & Singh, P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

-

Gant, T. G. (2014). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery. [Link]

-

McDaniel, S. W., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters. [Link]

-

Brandeis University. Lachrymators | Laboratory Safety. Brandeis University Environmental Health & Safety. [Link]

-

Molander, G. A., & Biolatto, B. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

ChemBK. Benzene, 1-(broMoMethyl)-4-chloro-2-fluoro-. ChemBK. [Link]

-

Scilit. (2011). Suzuki–Miyaura cross-coupling of benzylic bromides under microwave conditions. Scilit. [Link]

-

Ogiwara, Y., & Sakai, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Link]

-

ResearchGate. (2006). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. [Link]

- Google Patents. (2012). CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.

-

LookChem. (n.d.). 1,4-bis(bromomethyl)-2,5-difluorobenzene. [Link]

-

iChemical. (n.d.). 1-bromomethyl-3,5-difluoro-benzene, CAS No. 141776-91-2. [Link]

-

AOBChem USA. (n.d.). 1-(bromomethyl)-5-chloro-2,4-difluorobenzene. [Link]

-

AOBChem USA. (n.d.). 4-Chloro-2,5-difluorotoluene. [Link]

-

Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. [Link]

-

ResearchGate. (2011). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)-1,2-difluorobenzene. National Center for Biotechnology Information. [Link]

-

Chad's Prep. (2020). 10.1 Free Radical Halogenation. YouTube. [Link]

-

Marvel, C. S., & McElvain, S. M. (1921). o-CHLOROTOLUENE and p-CHLOROTOLUENE. Organic Syntheses. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4,5-difluorotoluene: A Versatile Pharmaceutical Intermediate. [Link]

-

Catalyst University. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. [Link]

-

Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. aobchem.com [aobchem.com]

- 7. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]

- 8. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki–Miyaura cross-coupling of benzylic bromides under microwave conditions | Scilit [scilit.com]

- 12. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 1-bromomethyl-3,5-difluoro-benzene, CAS No. 141776-91-2 - iChemical [ichemical.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Predicted Spectroscopic Data of 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene (CAS No. 945262-21-5). In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles, substituent effect theories, and data from analogous compounds to forecast the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Standardized, field-proven protocols for the acquisition of each type of data are provided to guide researchers in the experimental validation of these predictions. This whitepaper is intended for researchers, chemists, and professionals in drug discovery and materials science who may be synthesizing or working with this compound and require a robust framework for its structural characterization.

Introduction

This compound is a polysubstituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its utility is predicated on its distinct functional groups: a reactive bromomethyl group suitable for nucleophilic substitution, and a halogen-rich aromatic ring whose electronic properties can be tuned. Accurate structural confirmation is the cornerstone of any chemical synthesis, and spectroscopic techniques are the primary tools for this purpose.

However, a thorough search of scientific literature and chemical databases reveals a conspicuous absence of published experimental spectroscopic data for this specific molecule. This guide aims to fill that void by providing a detailed, theory-backed prediction of its spectral data. By explaining the causality behind expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, we provide a reliable benchmark for researchers. The methodologies described herein are designed as self-validating systems, encouraging a rigorous and analytical approach to structural elucidation.

Molecular Structure and Properties

Before delving into spectroscopic data, it is essential to establish the fundamental properties of the molecule.

-

Molecular Formula: C₇H₄BrClF₂

-

Molecular Weight: 239.46 g/mol (using most common isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F)

-

Monoisotopic Mass: 237.9153 Da

The structure consists of a benzene ring substituted with four different groups, leading to a specific and predictable electronic and steric environment.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure, especially regarding the substitution pattern on the aromatic ring.

Theoretical Principles & Prediction

The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus. For substituted benzenes, the chemical shifts of the aromatic protons and carbons can be estimated using empirical substituent chemical shift (SCS) parameters.[1][2] Electron-withdrawing groups (like F, Cl) generally deshield nearby nuclei (shifting them downfield), while alkyl groups have a smaller effect. Furthermore, fluorine atoms will induce spin-spin coupling not only to adjacent protons (³JHF) but also to carbons (ⁿJCF), which is a key diagnostic feature.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals: one for the benzylic methylene protons (-CH₂Br) and one for the two aromatic protons.

-

Aromatic Protons (H-3, H-6): These two protons are in different chemical environments and are expected to appear as complex multiplets due to coupling to each other (⁴JHH, typically small) and to the neighboring fluorine atoms (³JHF and ⁴JHF). Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm. The strong electron-withdrawing effects of the halogens will likely shift these protons to the lower end of this range, around 7.2-7.6 ppm .

-

Methylene Protons (-CH₂Br): These protons are adjacent to an electron-withdrawing bromine atom and the aromatic ring, placing their resonance downfield. With no adjacent protons, this signal is predicted to be a singlet. A typical range for benzylic protons is 2.0-3.0 ppm, but the additional bromine will shift this further. The predicted chemical shift is approximately 4.5-4.8 ppm .

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH₂Br | 4.5 - 4.8 | s (singlet) | N/A |

| Ar-H (2H) | 7.2 - 7.6 | m (multiplet) | Complex H-H and H-F coupling |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven unique carbon signals. Aromatic carbons typically absorb between 120-150 ppm. The key diagnostic feature will be the large one-bond carbon-fluorine coupling constants (¹JCF) for C-2 and C-5, which will appear as doublets.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH₂Br | 28 - 33 | t (triplet, from ¹JCH in coupled spectrum) | N/A in decoupled |

| C-1 (ipso-CH₂Br) | 125 - 130 | t (triplet) | ²JCF ≈ 15-25 Hz |

| C-2 (ipso-F) | 155 - 160 | d (doublet) | ¹JCF ≈ 240-260 Hz |

| C-3 | 115 - 120 | dd (doublet of doublets) | ²JCF, ³JCF ≈ 5-20 Hz |

| C-4 (ipso-Cl) | 128 - 133 | t (triplet) | ²JCF, ³JCF ≈ 5-20 Hz |

| C-5 (ipso-F) | 157 - 162 | d (doublet) | ¹JCF ≈ 245-265 Hz |

| C-6 | 118 - 123 | dd (doublet of doublets) | ²JCF, ³JCF ≈ 5-20 Hz |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for structural verification.

Figure 2: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[3] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.[4]

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is locked on the deuterium signal of the solvent, and the probe is tuned to the ¹H and ¹³C frequencies. Perform shimming to optimize magnetic field homogeneity.[5]

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse ('zg30').

-

Number of Scans: 16 scans.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence with NOE enhancement ('zgpg30').

-

Number of Scans: ≥1024 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[3][6]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing invaluable information about the functional groups present in a molecule.

Theoretical Principles

The vibrational frequencies of bonds are determined by the bond strength and the masses of the connected atoms. Carbon-halogen (C-X) bonds have characteristic absorptions in the "fingerprint region" (< 1500 cm⁻¹) of the spectrum. As the mass of the halogen increases, the vibrational frequency decreases (C-F > C-Cl > C-Br).[7] The aromatic ring will also exhibit characteristic C-H and C=C stretching vibrations.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of protons on a benzene ring.[8] |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | A series of sharp peaks confirming the aromatic core.[8] |

| 1250 - 1100 | C-F Stretch | Strong | Aryl-fluoride bonds absorb strongly in this region. |

| 1100 - 1000 | C-Cl Stretch | Strong | Aryl-chloride bond absorption. |

| 690 - 550 | C-Br Stretch | Strong | Alkyl-bromide bond absorption. |

| 750 - 700 | C-H Out-of-plane Bend | Strong | Pattern can sometimes indicate ring substitution. |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid or liquid samples with minimal preparation.[9][10]

Step-by-Step Methodology (ATR-FTIR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[11]

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[12]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Electron Ionization (EI) is a common "hard" ionization technique that provides reproducible fragmentation patterns.[13][14]

Theoretical Principles

-

Isotopic Distribution: The presence of chlorine and bromine atoms makes the molecular ion region highly characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[15] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 abundance.[15] A molecule containing one Br and one Cl atom will therefore exhibit a distinctive pattern of peaks at M, M+2, and M+4, with relative intensities of approximately 3:4:1. This pattern is a definitive signature for the presence of one of each halogen.[16]

-

Fragmentation: In EI-MS, high-energy electrons (typically 70 eV) bombard the molecule, causing ionization and subsequent fragmentation.[17] Bonds tend to break to form the most stable carbocations. For benzyl halides, the most common fragmentation pathway is the loss of the halogen radical to form the highly stable benzyl cation.[18]

Predicted Mass Spectrum & Fragmentation Pathway

-

Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 238, 240, and 242, corresponding to the different isotopic combinations of Br and Cl. The most abundant peak in this cluster (M⁺) will be from the C₇H₄⁷⁹Br³⁵Cl F₂ species at m/z 237.9.

-

Major Fragment: The most significant fragmentation is the benzylic cleavage, resulting in the loss of a bromine radical (•Br). This will produce a stable substituted benzyl cation. This fragment will still contain the chlorine atom, so it will appear as a pair of peaks at m/z 159 and 161 with a characteristic 3:1 intensity ratio. This is expected to be the base peak .

Table 4: Predicted Key Ions in EI-Mass Spectrum

| m/z (for common isotopes) | Ion Structure | Comments |

|---|---|---|

| 238, 240, 242 | [C₇H₄BrClF₂]⁺ | Molecular ion cluster. Relative intensity ~3:4:1. |

| 159, 161 | [C₇H₄ClF₂]⁺ | Base Peak. Loss of •Br. Shows 3:1 Cl isotope pattern. |

Figure 3: Predicted primary fragmentation pathway in EI-MS.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology (GC-EI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The compound will travel through the GC column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the EI source. Here, it is bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.[19][20]

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, and the software plots the ion abundance versus the m/z ratio to generate the mass spectrum.

Conclusion

This guide presents a detailed spectroscopic profile of this compound based on robust theoretical predictions and analysis of analogous structures. The key predicted features include a singlet for the methylene protons around 4.5-4.8 ppm in the ¹H NMR, distinct C-F coupled doublets in the ¹³C NMR, strong C-X vibrational bands in the IR spectrum, and a characteristic M/M+2/M+4 molecular ion pattern in the mass spectrum with a base peak corresponding to the loss of bromine.

While these predictions offer a strong foundation for characterization, they are not a substitute for empirical data. It is imperative for researchers synthesizing or using this compound to acquire experimental data and compare it against the benchmarks established in this guide. This dual approach of theoretical prediction and experimental validation represents a powerful strategy for confident and accurate chemical structure elucidation.

References

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

-

How does the isotopic pattern of bromine differ from chlorine in mass spectrometry? (n.d.). Pearson+. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

-

Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 9964–9973. Retrieved from [Link]

-

Diehl, P. (1967). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 39(8), 1007-1008. Retrieved from [Link]

-

Jakubowski, H. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Bruker Alpha-P ATR FTIR Standard Operating Procedure. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

-

Isotope patterns for -Cl and -Br. (n.d.). University of Calgary. Retrieved from [Link]

-

Abraham, R. J. (2004). Prediction of ¹H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository. Retrieved from [Link]

-

Schaller, C. P. (n.d.). MS: Other Important Isotopes: Br and Cl. College of Saint Benedict & Saint John's University. Retrieved from [Link]

-

ATR-FTIR Sample Measurements. (n.d.). Agilent. Retrieved from [Link]

-

Gasteiger, J., et al. (2024). Can Graph Machines Accurately Estimate ¹³C NMR Chemical Shifts of Benzenic Compounds? PMC - NIH. Retrieved from [Link]

-

Isotopic Abundance in Mass Spectrometry. (2018). YouTube. Retrieved from [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. Retrieved from [Link]

-

Fragment ion. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Smith, K. M., & Abraham, R. J. (2018). A convenient and accurate method for predicting ¹³C chemical shifts in organic molecules. Magnetic Resonance in Chemistry, 56(6), 501-509. Retrieved from [Link]

-

Mass spectroscopy...........bromomethyl benzene (benzyl bromide). (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017). YouTube. Retrieved from [Link]

-

Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). SIM. Retrieved from [Link]

-

ATR FTIR Basics. (2019). YouTube. Retrieved from [Link]

-

Acquiring ¹H and ¹³C Spectra. (2018). In NMR Guide to Structure Elucidation. Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

The Essential Guide to Electron Ionization in GC–MS. (2019). LCGC International. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Electron ionization. (n.d.). Wikipedia. Retrieved from [Link]

-

PIMS spectra recorded during the decomposition of benzyl bromide. (n.d.). ResearchGate. Retrieved from [Link]

-

Electron Ionization. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Basic ¹H- and ¹³C-NMR Spectroscopy. (n.d.). Wiley. Retrieved from [Link]

-

de Graaf, R. A., et al. (2011). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH. Retrieved from [Link]

-

A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. Retrieved from [Link]

-

PIMS spectra recorded during the decomposition of benzyl bromide. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). PowerPoint Presentation. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

Decoding the infrared spectra changes upon formation of molecular complexes. (2023). Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Interpretation of the infrared spectrum of chlorobenzene. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

IR Spectrums. (2015). University of Colorado Boulder. Retrieved from [Link]

-

NMR Solvent Properties. (n.d.). Truman State University. Retrieved from [Link]

Sources

- 1. NMR chemical shift prediction of benzenes [stenutz.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. NMR 溶剂 [sigmaaldrich.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. mt.com [mt.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. agilent.com [agilent.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. ms isotopes: Br and Cl [employees.csbsju.edu]

- 16. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 19. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 20. chromatographyonline.com [chromatographyonline.com]

Navigating the Uncharted: A Technical Safety and Handling Guide for 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene

Executive Summary: Understanding the Core Risks

1-(Bromomethyl)-4-chloro-2,5-difluorobenzene is a substituted toluene derivative, a class of organic compounds frequently employed as reactive intermediates in pharmaceutical and agrochemical synthesis. While specific toxicological data for this exact molecule is sparse, the consistent and severe hazard profile of its structural analogues demands a highly cautious approach. The primary, non-negotiable hazards associated with this class of chemicals are severe corrosion to skin and eyes and potential respiratory irritation.[1][2][3] This guide provides a framework for the safe handling, storage, and emergency response protocols necessary to mitigate these substantial risks.

Hazard Identification and Classification: A Synthesized Profile

Based on an analysis of closely related halogenated benzyl bromides, a harmonized GHS classification for this compound can be inferred. The overwhelming consensus from available data points to a classification of Skin Corrosion/Irritation, Category 1B or 1C , and Serious Eye Damage, Category 1 .[1][2][3]

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage / Eye Irritation | 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3] |

The core structural feature driving this high degree of hazard is the benzylic bromide group. This functional group makes the molecule a potent lachrymator and a strong alkylating agent, capable of reacting readily with biological nucleophiles on the skin, in the eyes, and within the respiratory tract, leading to rapid tissue damage.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. Engineering controls form the first line of defense, supplemented by a rigorous PPE protocol.

Engineering Controls

All manipulations of this compound, including weighing, dispensing, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood should have a demonstrated face velocity of at least 100 feet per minute (0.5 m/s) to ensure containment of vapors. A safety shower and eyewash station must be located in immediate proximity to the handling area.[4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and must not be compromised. The following represents the minimum required ensemble for handling this substance.

-

Hand Protection: Double-gloving is strongly recommended. Wear nitrile gloves as a base layer, with an outer glove of a material resistant to halogenated organic compounds, such as Viton® or a laminate glove (e.g., SilverShield®). Gloves must be inspected for integrity before each use and changed immediately upon any sign of contamination.

-

Eye and Face Protection: Tightly fitting chemical splash goggles are required at all times. In addition, a full-face shield must be worn over the goggles to protect against splashes and potent vapors.[2][5]

-

Skin and Body Protection: A flame-resistant laboratory coat is mandatory. For operations with a higher risk of splashing, a chemically resistant apron over the lab coat is required. Full-length pants and closed-toe shoes are required.[5]

-

Respiratory Protection: If there is any risk of exceeding exposure limits or if engineering controls are not sufficient, a full-face respirator with an appropriate organic vapor/acid gas cartridge (e.g., Type ABEK) must be used.[5][6]

References

- 1. 1-(Bromomethyl)-2-chloro-4-fluorobenzene | C7H5BrClF | CID 2725062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]